4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid
Description
4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often explored in pharmaceutical research for their potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-19-10-6-14-3-9-17(13-18(14)21-19)26-12-2-1-11-25-16-7-4-15(5-8-16)20(23)24/h3-5,7-9,13H,1-2,6,10-12H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBBXMLOIRGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with a suitable butoxybenzoic acid derivative under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like diphenyl ether . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid include other quinoline derivatives such as:
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: Known for its phosphodiesterase III inhibition properties.
4-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride: Used in various chemical and biological studies. The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.
Biological Activity
4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid is a synthetic compound that incorporates both a benzoic acid moiety and a tetrahydroquinoline structure. This combination has implications for various biological activities, including anti-inflammatory, anti-tumor, and enzyme inhibition properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
IUPAC Name: 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Anti-inflammatory Activity
Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzoic acid can inhibit inflammatory pathways by modulating cytokine release and affecting the activity of cyclooxygenases (COX) .
Anti-tumor Activity
The tetrahydroquinoline framework is known for its potential anti-cancer effects. Compounds derived from this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. For example, related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The tetrahydroquinoline derivatives have shown promising results in inhibiting this enzyme, suggesting potential applications in treating neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Coumarin Derivative 1 | AChE Inhibition | 8.80 | |
| Coumarin Derivative 2 | Anti-tumor | Varies | |
| Benzoic Acid | Anti-inflammatory | Not specified |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of benzoic acid derivatives demonstrated that certain modifications could enhance anti-inflammatory activity significantly. The results showed that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines in vitro.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that derivatives with a tetrahydroquinoline backbone exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
